molecular formula C5H5N3O4 B14879195 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14879195
M. Wt: 171.11 g/mol
InChI Key: CHKXDLCNFMBLQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in nucleic acid metabolism and enzyme inhibition.

    Medicine: Investigated for its potential as an antithyroid drug and enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid metabolism by binding to their active sites. This inhibition can disrupt the synthesis of nucleotides and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of both amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

1-amino-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c6-8-1-2(4(10)11)3(9)7-5(8)12/h1H,6H2,(H,10,11)(H,7,9,12)

InChI Key

CHKXDLCNFMBLQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1N)C(=O)O

Origin of Product

United States

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